N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N
Overview
Description
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a stable isotope-labeled compound with the molecular formula C22[13C2]H30[^15N]O5S and a molecular weight of 461.55 . This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic research, environmental studies, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves multiple steps, starting with the protection of the amino and thiol groups of L-cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyl (Bzl) group protects the thiol group. The glycine moiety is then introduced, followed by the incorporation of the isotopic labels [13C2] and [^15N]. The final step involves the esterification of the carboxyl group with benzyl alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product. The use of stable isotope-labeled reagents is crucial in this process to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Boc and Bzl protecting groups can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc removal and hydrogen gas with a palladium catalyst for Bzl removal.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected peptides ready for further functionalization.
Scientific Research Applications
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Mechanism of Action
The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is primarily related to its role as a labeled compound in research. The isotopic labels [13C2] and [^15N] allow for precise tracking of the compound in various biological and chemical systems. This enables researchers to study molecular interactions, metabolic pathways, and reaction kinetics in detail.
Comparison with Similar Compounds
Similar Compounds
N-Boc-S-Bzl-L-Cys-Gly-OBzl: The unlabeled version of the compound.
N-Boc-L-Cys-Gly-OBzl: Lacks the benzyl protection on the thiol group.
N-Boc-S-Bzl-L-Cys-Gly: Lacks the benzyl ester on the carboxyl group.
Uniqueness
N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is unique due to its stable isotope labeling, which provides enhanced capabilities for detailed studies in various scientific fields. The presence of [13C2] and [^15N] isotopes allows for precise tracking and analysis, making it a valuable tool in research.
Properties
IUPAC Name |
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl](15N)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1/i14+1,21+1,25+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOSAIXJLMRBW-KDRXWUJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)[15NH][13CH2][13C](=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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